molecular formula C22H19N3O3 B245119 3-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide

3-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide

Cat. No. B245119
M. Wt: 373.4 g/mol
InChI Key: IPWCCSJRBUAXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique structure and properties, which make it a promising candidate for drug development and other scientific research applications.

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to have a high affinity for specific targets, making it a potent therapeutic agent.
Biochemical and Physiological Effects:
3-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-infective properties. This compound has also been shown to have a low toxicity profile, making it a safe candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide in lab experiments include its high potency, low toxicity, and unique structure, which make it a promising candidate for drug development and other scientific research applications. However, the limitations of using this compound include the complex synthesis process and the limited availability of the compound.

Future Directions

There are several future directions for research on 3-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide, including:
1. Further optimization of the synthesis method to increase the yield and purity of the compound.
2. Investigation of the mechanism of action of the compound to identify specific targets and pathways.
3. Development of novel derivatives of the compound to improve its potency and selectivity.
4. Evaluation of the compound's activity in vivo to determine its efficacy and safety in animal models.
5. Investigation of the compound's potential applications in other scientific research fields, such as biochemistry and pharmacology.
Conclusion:
3-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide is a promising chemical compound with significant potential for drug development and other scientific research applications. Its unique structure and properties make it a potent therapeutic agent with a low toxicity profile. Further research is needed to fully understand the mechanism of action of the compound and to optimize its synthesis and applications.

Synthesis Methods

The synthesis of 3-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide involves several steps, including the condensation of 2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-amine with ethyl 4-bromobenzoate, followed by the reduction of the resulting product to obtain the desired compound. This method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

3-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in medicinal chemistry, where it has shown significant activity against several diseases, including cancer, inflammation, and infectious diseases.

properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

3-ethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O3/c1-3-27-17-7-4-6-15(12-17)21(26)24-18-13-16(10-9-14(18)2)22-25-20-19(28-22)8-5-11-23-20/h4-13H,3H2,1-2H3,(H,24,26)

InChI Key

IPWCCSJRBUAXQI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

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